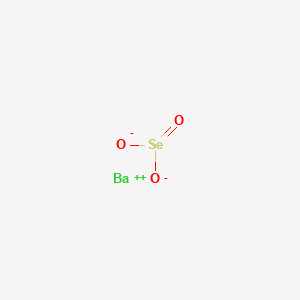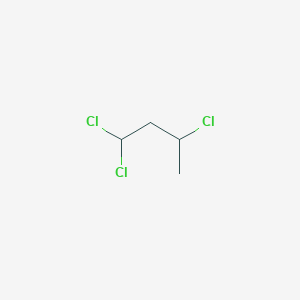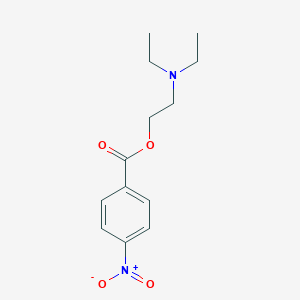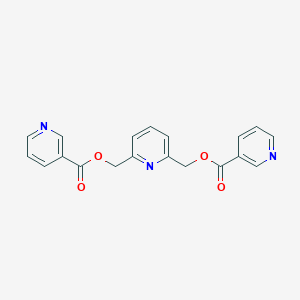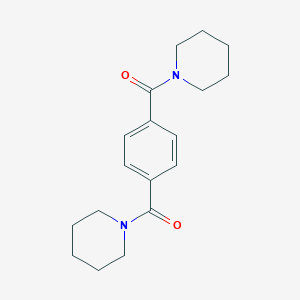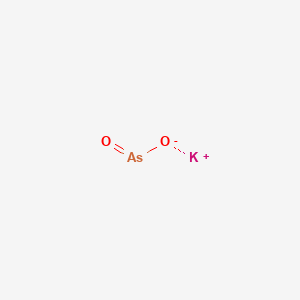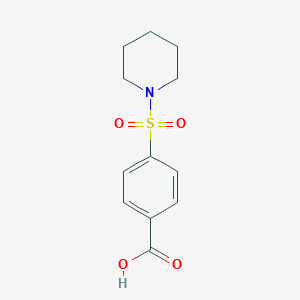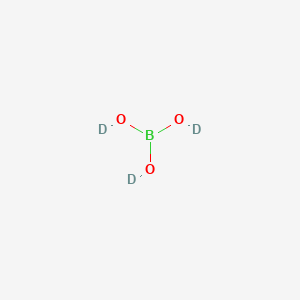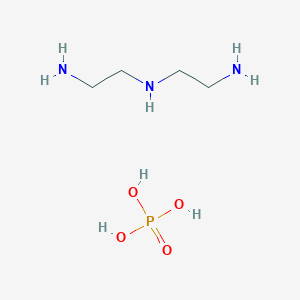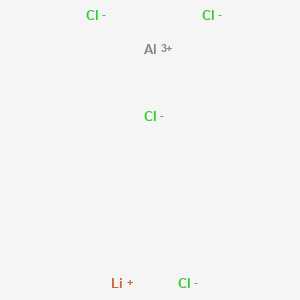
Aluminate(1-), tetrachloro-, lithium, (T-4)-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of lithium aluminate complexes involves reacting specific precursors under controlled conditions. A notable example includes the synthesis from 1,4-dilithio-1,3-butadienes and AlEt2Cl, leading to the formation of lithium aluminate complexes and alumoles characterized by single-crystal X-ray structural analysis and NMR spectroscopy. This process elucidates the tetra-coordinated mode of the Al atom and the positioning of the lithium cation, demonstrating the complex's intricate structure and the synthetic pathway's efficiency (Zhang et al., 2015).
Molecular Structure Analysis
The molecular structure of lithium aluminate complexes reveals significant insights into their chemical behavior. For instance, structural analysis has shown that the Al atom can adopt a tetra-coordinated mode, bonded with various atoms, indicating a flexible and complex molecular structure. Such studies highlight the intricate arrangements and the role of lithium in stabilizing the structure, providing a deeper understanding of the compound's chemical nature (Zhang et al., 2015).
Chemical Reactions and Properties
Lithium aluminate complexes participate in a variety of chemical reactions, showcasing their reactivity and utility in synthetic chemistry. The transformation of lithium aluminate complex 2 into 3a-THF upon treatment with AlEt2Cl is a prime example of their reactivity. Such reactions underline the potential synthetic applications and the preliminary reaction chemistry of lithium aluminate complexes, emphasizing their importance in further chemical investigations (Zhang et al., 2015).
Physical Properties Analysis
Investigating the physical properties of lithium aluminate complexes, including their phase behavior, solubility, and crystalline structure, is crucial for understanding their potential applications. The dimeric nature in solution, evidenced by diffusion ordered spectroscopy NMR spectra, and the behavior under different solvents highlight the impact of physical properties on the compound's chemical reactivity and stability. These analyses provide essential information for the development of new materials and the optimization of chemical processes (Zhang et al., 2015).
Chemical Properties Analysis
The chemical properties of lithium aluminate complexes, such as their reactivity towards various substrates and their stability under different conditions, are of paramount interest. The studies on their reaction chemistry, including the formation of dimers and the interaction with additional equivalents of AlEt2Cl, provide insights into the complexes' reactivity patterns and potential applications in synthesis and catalysis (Zhang et al., 2015).
Applications De Recherche Scientifique
1. Lithium Aluminate Flotation
- Application Summary : Lithium aluminate is used in the flotation process of lithium-containing engineered artificial minerals (EnAMs). These EnAMs are formed by pyrometallurgical processing of end-of-life lithium-ion batteries .
- Methods of Application : Derivatives of the natural product punicine were developed as switchable collectors for the flotation of these EnAMs. The recovery rates of lithium aluminate were examined under different lighting conditions (darkness, daylight, LED irradiation at λ = 390–400 nm) and pH values, and varying the collector’s and frother’s concentration, and the flotation time .
- Results : With these collectors, recovery rates of lithium aluminate up to 90% were accomplished when the flotation was conducted in Hallimond tubes exposed to daylight at pH 11 in water .
2. Luminescence Characterization of Cu-doped Lithium Aluminate Ceramics
- Application Summary : Lithium aluminates with LiAlO2, LiAl5O8, and Li5AlO4 stoichiometry were investigated. These materials were doped with copper (Cu) and their luminescence properties were studied .
- Methods of Application : Tetragonal γ-LiAlO2 and cubic α-LiAl5O8 were prepared in the form of bulk ceramics using the Pechini sol–gel route with Cu-doping concentrations up to 1 mol%. Radioluminescence and photoluminescence of Cu-doped γ-LiAlO2 and α-LiAl5O8 were studied .
- Results : The Cu:LiAlO2 samples showed a single emission band, caused by a radiative transition of Cu+ ions. The Cu:LiAl5O8 samples exhibited mainly low-intensity emission of undesired impurities .
3. Pyrometallurgical Processing of End-of-Life Lithium-Ion Batteries
- Application Summary : Lithium aluminate is formed as a byproduct in the pyrometallurgical processing of end-of-life lithium-ion batteries. This process is part of the recycling efforts to recover valuable materials from used batteries .
- Methods of Application : The recovery rates of lithium aluminate were examined under different lighting conditions (darkness, daylight, LED irradiation at λ = 390–400 nm) and pH values, and varying the collector’s and frother’s concentration, and the flotation time .
- Results : With the use of switchable collectors based on the natural product punicine, recovery rates of lithium aluminate up to 90% were accomplished when the flotation was conducted in Hallimond tubes exposed to daylight at pH 11 in water .
4. Nuclear Power Industry
- Application Summary : The γ-LiAlO2 modification of lithium aluminate is of interest to nuclear physicists because of its good performance under high neutron and electron radiation .
- Methods of Application : The specific methods of application in the nuclear power industry are not detailed in the source .
- Results : The results or outcomes of this application are not specified in the source .
Safety And Hazards
“Aluminate(1-), tetrachloro-, lithium, (T-4)-” is classified as having acute toxicity (oral, dermal, inhalation), skin corrosion, and serious eye damage . It is harmful if swallowed, in contact with skin, or inhaled . It causes severe skin burns and eye damage . Precautions include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye/face protection, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
aluminum;lithium;tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.4ClH.Li/h;4*1H;/q+3;;;;;+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLRWYUVWAYZFO-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl4Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893949 | |
| Record name | Aluminum lithium chloride (LiAlCl4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminate(1-), tetrachloro-, lithium, (T-4)- | |
CAS RN |
14024-11-4 | |
| Record name | Lithium tetrachloroaluminate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14024-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium tetrachloroaluminate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminate(1-), tetrachloro-, lithium (1:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum lithium chloride (LiAlCl4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



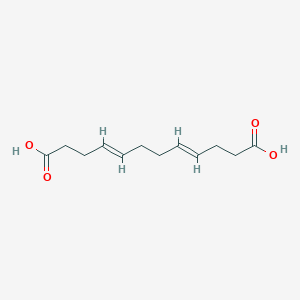
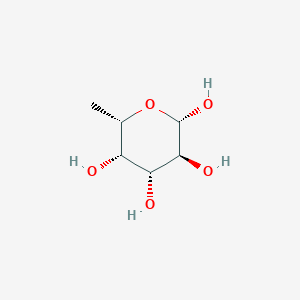
![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)
